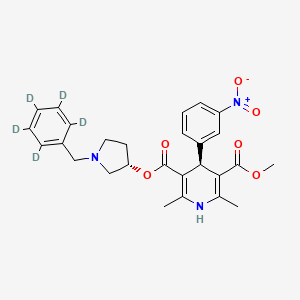

Barnidipine-d5

Beschreibung

BenchChem offers high-quality Barnidipine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barnidipine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H29N3O6 |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D |

InChI-Schlüssel |

VXMOONUMYLCFJD-WRDYOGNPSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H] |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Barnidipine-d5 chemical properties and structure

An In-depth Technical Guide to Barnidipine-d5: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, understanding the characteristics of isotopically labeled compounds is paramount for robust analytical method development and pharmacokinetic studies. This guide provides a comprehensive overview of the chemical properties and structure of Barnidipine-d5, a deuterated analog of the calcium channel blocker Barnidipine (B1667753).

Core Chemical Properties

Barnidipine-d5 is a stable isotope-labeled form of Barnidipine, primarily utilized as an internal standard for the quantification of Barnidipine in biological matrices using mass spectrometry-based assays.[1][2] The incorporation of five deuterium (B1214612) atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled drug without altering its chemical behavior in chromatographic and mass spectrometric systems.

Table 1: Chemical and Physical Properties of Barnidipine-d5

| Property | Value | Source(s) |

| Chemical Name | 3-methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1][3][4] |

| Synonyms | Mepirodipine-d5, YM-09730-5-d5 | [1][5] |

| Molecular Formula | C₂₇H₂₄D₅N₃O₆ (free base) | [4] |

| C₂₇H₂₅D₅ClN₃O₆ (HCl salt) | [1] | |

| Molecular Weight | 496.6 g/mol (free base) | [4] |

| 533.03 g/mol (HCl salt) | [1][3] | |

| CAS Number | 2771469-19-1 (free base) | [4][6] |

| Appearance | Pale Yellow Solid | [7] |

| Purity | ≥99% deuterated forms (d1-d5) | [8] |

| Solubility | Soluble in Methanol | [9] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years | [2] |

Chemical Structure

Barnidipine-d5 shares the same core structure as Barnidipine, a dihydropyridine (B1217469) calcium channel blocker.[7] The key structural feature is the presence of five deuterium atoms on the phenyl ring of the benzyl (B1604629) group attached to the pyrrolidine (B122466) ring. This specific labeling provides a significant mass shift for mass spectrometric detection while minimizing the potential for isotopic exchange.

Caption: Chemical structure of Barnidipine-d5.

Experimental Protocols and Applications

Barnidipine-d5 is crucial for the accurate quantification of barnidipine in biological samples, primarily through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10] While specific synthesis protocols for Barnidipine-d5 are proprietary and not detailed in the public domain, its application in bioanalytical methods is well-documented.

Bioanalytical Method for Barnidipine Quantification using LC-MS/MS

The following outlines a typical experimental protocol for the analysis of barnidipine in human plasma using Barnidipine-d5 as an internal standard. This protocol is a composite of methodologies described in the literature.[9][10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add a known concentration of Barnidipine-d5 solution (internal standard).

-

Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex mix for a specified time (e.g., 10 minutes).

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna HILIC, 150mm x 4.6mm, 3.0 µm) is often used.[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM Ammonium Formate, pH 4 with Formic Acid) and an organic solvent (e.g., Methanol or Acetonitrile).[9][10]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[10]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

-

Injection Volume: Typically 10 µL.[10]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for barnidipine analysis.[10]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both barnidipine and Barnidipine-d5.

-

Ion Source Parameters: Parameters such as ion source temperature (e.g., 600°C), ion spray voltage (e.g., 3200 V), and gas flows (curtain gas, nebulizer gas, and drying gas) are optimized for maximum signal intensity.[10]

4. Data Analysis

-

The concentration of barnidipine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (Barnidipine-d5).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

A weighted linear regression (e.g., 1/x²) is typically used to fit the calibration curve.[10]

Caption: Bioanalytical workflow for Barnidipine.

Mechanism of Action and Biological Context

While Barnidipine-d5's primary role is as an analytical standard, it is important to understand the biological activity of its non-deuterated counterpart, barnidipine. Barnidipine is a potent L-type calcium channel antagonist.[5] By blocking the influx of calcium ions into vascular smooth muscle cells, it causes vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, blood pressure.[2][5] It is used clinically for the treatment of hypertension.[12][13] The metabolic pathways of barnidipine in humans include hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring.[14]

Conclusion

Barnidipine-d5 is an indispensable tool for the accurate and precise quantification of barnidipine in research and clinical settings. Its well-defined chemical structure and properties, particularly its isotopic purity and stability, make it an ideal internal standard for demanding LC-MS/MS applications. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical assays for barnidipine, contributing to a better understanding of its pharmacokinetics and therapeutic efficacy.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. vivanls.com [vivanls.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS 104757-53-1: Barnidipine Hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Barnidipine-d5 (hydrochloride) - Biochemicals - CAT N°: 33609 [bertin-bioreagent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sciex.com [sciex.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Barnidipine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Barnidipine-d5, an isotopically labeled internal standard crucial for the quantitative analysis of the antihypertensive drug Barnidipine. The inclusion of five deuterium (B1214612) atoms on the benzyl (B1604629) moiety ensures its utility in mass spectrometry-based bioanalytical assays, providing a distinct mass shift without significantly altering its chemical properties.

Physicochemical Properties

Barnidipine-d5 hydrochloride is the deuterated analog of Barnidipine HCl.[1][2] The deuterium labeling is specifically on the phenyl group of the benzyl substituent.[3] This stable isotope-labeled compound is primarily intended for use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

| Property | Value | Reference |

| Chemical Name | 3-methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | [2] |

| Synonyms | Mepirodipine-d5 HCl, YM-09730-5-d5 HCl | |

| Chemical Formula | C₂₇H₂₅D₅ClN₃O₆ | |

| Molecular Weight | 533.03 g/mol | |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) | |

| Primary Use | Internal standard for quantification of Barnidipine |

Synthesis of Barnidipine-d5

The synthesis of Barnidipine-d5 follows a pathway analogous to the established Hantzsch dihydropyridine (B1217469) synthesis used for Barnidipine and its related impurities. The key difference is the use of a deuterated starting material to introduce the phenyl-d5-methyl group. The following protocol is a representative synthetic route.

Experimental Protocol: Synthesis

Step 1: Synthesis of (S)-1-(benzyl-d5)-3-hydroxypyrrolidine (S)-3-hydroxypyrrolidine is reacted with benzyl-d5 bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile (B52724). The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-1-(benzyl-d5)-3-hydroxypyrrolidine.

Step 2: Synthesis of (S)-3-acetoacetoxy-1-(benzyl-d5)pyrrolidine The product from Step 1, (S)-1-(benzyl-d5)-3-hydroxypyrrolidine, is dissolved in an aprotic solvent such as dichloromethane. The solution is cooled to 0°C, and diketene (B1670635) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The solvent is then evaporated to yield the crude acetoacetate (B1235776) ester, which can be used in the next step without further purification.

Step 3: Hantzsch Condensation to form Barnidipine-d5 A mixture of (S)-3-acetoacetoxy-1-(benzyl-d5)pyrrolidine (from Step 2), 3-nitrobenzaldehyde, and methyl 3-aminocrotonate is dissolved in a suitable solvent like isopropanol. The mixture is heated to reflux for 8-12 hours. Upon cooling, the crude Barnidipine-d5 precipitates. The solid is collected by filtration, washed with cold isopropanol, and dried.

Step 4: Purification and Salt Formation The crude Barnidipine-d5 is purified using flash column chromatography on silica (B1680970) gel. The purified free base is then dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrogen chloride in ethanol (B145695) or ether to precipitate Barnidipine-d5 hydrochloride. The resulting salt is filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Synthesis Workflow Diagram

Caption: Multi-step synthesis workflow for Barnidipine-d5 hydrochloride.

Characterization of Barnidipine-d5

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Barnidipine-d5. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS)

MS analysis is critical for confirming the molecular weight and assessing the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides the exact mass, while tandem mass spectrometry (MS/MS) is used for structural confirmation and developing quantitative methods.

Experimental Protocol: LC-MS/MS Analysis

-

System: A high-sensitivity triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or Thermo Scientific TSQ Altis) coupled with an HPLC system is used.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, ensuring high selectivity and sensitivity.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analyte from the biological matrix (e.g., human plasma).

| Parameter | Barnidipine | Barnidipine-d5 (Internal Standard) |

| Precursor Ion (Q1) m/z | 492.2 | 497.2 |

| Product Ion (Q3) m/z | 315.1 | 315.1 |

| Expected [M+H]⁺ | ~492.22 | ~497.25 |

| Molecular Formula | C₂₇H₃₀N₃O₆⁺ | C₂₇H₂₅D₅N₃O₆⁺ |

Note: The exact m/z values for MRM transitions may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure and the specific location of the deuterium labels.

Expected Spectral Features for Barnidipine-d5:

-

¹H-NMR: The most significant difference compared to the spectrum of unlabeled Barnidipine will be the complete absence of signals in the aromatic region corresponding to the five protons of the phenyl ring on the benzyl group (typically found around 7.2-7.4 ppm). All other signals corresponding to the dihydropyridine ring, methyl esters, and the pyrrolidine (B122466) ring should remain.

-

¹³C-NMR: The signals for the deuterated carbons (C-D) on the phenyl ring will appear as low-intensity multiplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding C-H signals in the unlabeled compound.

| ¹H-NMR Signal | Barnidipine (Expected δ, ppm) | Barnidipine-d5 (Expected δ, ppm) |

| Phenyl-H (benzyl) | ~7.2-7.4 (m, 5H) | Absent |

| Dihydropyridine-NH | ~9.1 (s, 1H) | ~9.1 (s, 1H) |

| Nitrophenyl-H | ~7.5-8.0 (m, 4H) | ~7.5-8.0 (m, 4H) |

| Dihydropyridine-CH | ~5.0 (s, 1H) | ~5.0 (s, 1H) |

| O-CH₂ (benzyl) | ~3.6 (s, 2H) | ~3.6 (s, 2H) |

| O-CH₃ (ester) | ~3.5 (s, 3H) | ~3.5 (s, 3H) |

| CH₃ (dihydropyridine) | ~2.3 (s, 6H) | ~2.3 (s, 6H) |

| Note: The chemical shifts (δ) are approximate and can vary based on the solvent and instrument. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized Barnidipine-d5. The chromatographic conditions for Barnidipine-d5 are expected to be identical to those for unlabeled Barnidipine due to the negligible effect of deuterium substitution on its polarity.

Experimental Protocol: HPLC Purity Analysis

-

Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophores of the molecule absorb, typically around 238 nm.

-

Purity Assessment: Purity is determined by the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Bioanalytical Application Workflow

Barnidipine-d5 is essential for accurately quantifying Barnidipine in complex biological matrices like plasma, which is necessary for pharmacokinetic studies.

Caption: Workflow for quantitative bioanalysis using Barnidipine-d5 as an internal standard.

References

Barnidipine-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Barnidipine-d5, a deuterated analog of the calcium channel blocker Barnidipine. The inclusion of deuterium (B1214612) atoms makes Barnidipine-d5 an ideal internal standard for the quantitative analysis of Barnidipine in biological matrices by mass spectrometry. This document outlines its core physicochemical properties, detailed experimental protocols for its use, and the relevant signaling pathways of its non-deuterated counterpart.

Core Physicochemical Properties

Quantitative data for Barnidipine-d5 and its hydrochloride salt are summarized below. These values are essential for accurate sample preparation and mass spectrometry analysis.

| Identifier | Barnidipine-d5 | Barnidipine-d5 Hydrochloride |

| CAS Number | 2771469-19-1[1][2] | Not explicitly available; Unlabeled HCl CAS is 104757-53-1[3][4] |

| Molecular Formula | C₂₇H₂₄D₅N₃O₆[1][2][5] | C₂₇H₂₄D₅N₃O₆ • HCl[3][6] |

| Molecular Weight | 496.57 g/mol [1][5] | 533.03 g/mol [3][7][8] |

| Appearance | Solid, Off-white to light yellow[1][4] | Solid[6] |

Mechanism of Action and Signaling Pathways

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker that exhibits high affinity and selectivity for L-type calcium channels located in vascular smooth muscle cells.[1][2] By blocking the influx of Ca²⁺ ions into these cells, Barnidipine inhibits the activation of contractile proteins, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2] The long-lasting therapeutic effect of Barnidipine is attributed to its slow onset and strong binding to these channels.[1][9]

The signaling cascade initiated by the blockade of L-type calcium channels is crucial to its antihypertensive effect. The following diagram illustrates the primary mechanism of action.

L-type calcium channels are also involved in other intracellular signaling pathways. For instance, their activity can influence the calcineurin signaling pathway, which is implicated in cellular processes like hypertrophy. Blockade of these channels can suppress this pathway.

Experimental Protocols

Barnidipine-d5 is primarily utilized as an internal standard (IS) in bioanalytical methods for the quantification of Barnidipine in plasma samples, owing to its similar chemical behavior and distinct mass.[4][8] Below is a representative experimental protocol for an LC-MS/MS method.

Objective: To quantify the concentration of Barnidipine in human plasma using Barnidipine-d5 as an internal standard.

1. Materials and Reagents:

-

Barnidipine reference standard

-

Barnidipine-d5 internal standard

-

HPLC or LCMS grade Methanol (B129727), Acetonitrile, and Water[5]

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elute Plexa)[4]

2. Preparation of Stock and Working Solutions:

-

Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine hydrochloride in methanol.[3]

-

Barnidipine-d5 (IS) Stock Solution: Prepare a stock solution of Barnidipine-d5 in a similar manner.

-

Working Solutions: Prepare serial dilutions of the Barnidipine stock solution in a methanol:water (50:50) mixture to create calibration curve (CC) and quality control (QC) standards.[3] A typical calibration curve range is 0.5 pg/mL to 250.0 pg/mL.[3]

3. Sample Preparation (Solid Phase Extraction):

-

Aliquot 500 µL of plasma sample into a clean tube.[4]

-

Add 50 µL of the Barnidipine-d5 internal standard working solution.[4]

-

Vortex the sample, then add 500 µL of 2% ortho-phosphoric acid solution in water.[4]

-

Condition an SPE cartridge with methanol followed by water.[4]

-

Load the prepared plasma sample onto the cartridge.[4]

-

Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.[4]

-

Elute the analyte and internal standard from the cartridge using an appropriate solvent such as acetonitrile.[5]

-

The resulting eluate is used for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

LC System: A UHPLC system such as Thermo Scientific Vanquish or Sciex ExionLC.[3][7]

-

Column: A reverse-phase C18 column (e.g., 3 x 100 mm, 5 µm).[3]

-

Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B).[3]

-

Flow Rate: 0.450 mL/minute.[3]

-

Injection Volume: 10 µL.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis or SCIEX QTRAP 6500+).[3][4]

-

Ionization Mode: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][5]

-

Detection Mode: Selected Reaction Monitoring (SRM).[3]

5. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

A weighted linear regression (e.g., 1/x²) is typically used to fit the calibration curve.[4]

The following workflow diagram summarizes the bioanalytical process.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. sciex.com [sciex.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. medkoo.com [medkoo.com]

- 9. Barnidipine, a long-acting slow onset calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Barnidipine Hydrochloride: An In-Depth Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary application of deuterium-labeled Barnidipine (B1667753) hydrochloride. Drawing upon established analytical methodologies, this document details its core use as an internal standard in pharmacokinetic studies, the underlying principles of its function, and relevant experimental protocols.

Introduction to Barnidipine Hydrochloride and the Role of Deuterium (B1214612) Labeling

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker belonging to the dihydropyridine (B1217469) class. It exerts its antihypertensive effects by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] The active component is a single optical isomer ((3'S, 4S) configuration), which is the most potent and longest-acting of the four possible enantiomers.[3][4]

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a critical tool in pharmaceutical research. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect. While this effect is often exploited to create drugs with improved pharmacokinetic profiles, the predominant and well-documented use of deuterium-labeled barnidipine (specifically Barnidipine-d5) is as an internal standard for the highly sensitive and accurate quantification of barnidipine in biological matrices.[2]

Core Use: Internal Standard in Bioanalysis

Deuterium-labeled Barnidipine hydrochloride (Barnidipine-d5) serves as an ideal internal standard (IS) in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays. An internal standard is a compound with physicochemical properties very similar to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.

Stable isotope-labeled internal standards like Barnidipine-d5 are considered the "gold standard" because they co-elute with the unlabeled analyte and exhibit nearly identical behavior during sample preparation and ionization, thus providing the most accurate correction for potential analytical errors.

Mechanism of Action of Barnidipine Hydrochloride

Barnidipine selectively blocks L-type calcium channels on vascular smooth muscle cells. This inhibits the influx of extracellular calcium (Ca2+), preventing the activation of contractile proteins. The result is muscle relaxation, vasodilation, reduced peripheral vascular resistance, and ultimately, a decrease in blood pressure.

Quantitative Data and Experimental Protocols

While no studies comparing the pharmacokinetics of deuterated versus non-deuterated barnidipine as a therapeutic agent are publicly available, extensive data exists on the use of Barnidipine-d5 as an internal standard for quantifying the parent drug. The following tables and protocols are synthesized from validated LC-MS/MS bioanalytical methods.

LC-MS/MS Method Parameters for Barnidipine Quantification

The following table summarizes typical parameters for a highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, utilizing Barnidipine-d5 as the internal standard.

| Parameter | Description |

| Analyte | Barnidipine |

| Internal Standard | Barnidipine-d5 |

| Biological Matrix | Human Plasma |

| Instrumentation | UHPLC system coupled with a Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+, TSQ Altis) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| SRM Transition (Barnidipine) | Data not consistently available in public sources |

| SRM Transition (Barnidipine-d5) | Data not consistently available in public sources |

| Linearity Range | 5.0 pg/mL to 8000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 pg/mL |

Experimental Protocol: Sample Preparation and Analysis

This protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS analysis workflow for the quantification of barnidipine in plasma.

Methodology:

-

Sample Preparation: To a 500 µL aliquot of human plasma, add 50 µL of the Barnidipine-d5 internal standard working solution. After vortexing, add 500 µL of 2% ortho-phosphoric acid to aid in protein precipitation and sample loading.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., Bond Elute Plexa) with methanol (B129727) followed by water.

-

Load the prepared plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

-

Final Preparation and Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer the sample to an HPLC vial for injection into the LC-MS/MS system.

-

-

Data Acquisition and Processing:

-

Acquire data using the predetermined SRM transitions for both barnidipine and Barnidipine-d5.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the analyte/IS peak area ratio.

-

Quantify the concentration of barnidipine in the unknown samples by plotting the peak area ratios against the concentrations of the calibration standards using a weighted linear regression (e.g., 1/x²).

-

Metabolic Pathways of Barnidipine

Barnidipine undergoes extensive hepatic metabolism, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. The main metabolic pathways are:

-

Oxidation of the dihydropyridine ring to its pyridine (B92270) analog (M-4).

-

Hydrolysis of the benzyl-pyrrolidinyl ester (forming metabolite M-3).

-

N-debenzylation of the side chain.

These metabolic "soft spots" are where deuterium substitution could theoretically slow down metabolism and alter the drug's pharmacokinetic profile. However, as noted, research has focused on utilizing this stability for analytical purposes rather than therapeutic modification.

Conclusion

The primary and established application of deuterium-labeled Barnidipine hydrochloride (Barnidipine-d5) in pharmaceutical science is its role as a stable isotope-labeled internal standard. Its near-identical physicochemical properties to the parent drug make it an indispensable tool for correcting analytical variability in LC-MS/MS-based bioanalysis. This ensures the high accuracy, precision, and reliability required for pharmacokinetic studies and clinical trial sample analysis. While the principles of the kinetic isotope effect suggest that a deuterated version of barnidipine could potentially offer a modified pharmacokinetic profile for therapeutic use, current scientific literature does not support this as a pursued application. The information and protocols provided herein offer a comprehensive guide for researchers utilizing deuterium-labeled barnidipine for its validated purpose in quantitative bioanalysis.

References

The Role of Barnidipine-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of barnidipine-d5 as an internal standard in the quantitative bioanalysis of barnidipine (B1667753). We will delve into the mechanism of action of barnidipine, the principles of isotopic dilution techniques, and provide detailed experimental protocols for the precise and accurate quantification of barnidipine in biological matrices.

The Therapeutic Mechanism of Action of Barnidipine

Barnidipine is a potent calcium channel blocker belonging to the dihydropyridine (B1217469) class of antihypertensive agents.[1][2] Its therapeutic effect is achieved by selectively inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[1]

The signaling pathway for barnidipine's action is a well-established mechanism for dihydropyridine calcium channel blockers.

References

Commercial Availability and Analytical Applications of Barnidipine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Barnidipine-d5, a deuterated analog of the calcium channel blocker Barnidipine. It also details its primary application as an internal standard in bioanalytical methods for the quantification of Barnidipine in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Commercial Suppliers and Availability

Barnidipine-d5 is available from several commercial suppliers, primarily as a research chemical. It is most commonly supplied as Barnidipine-d5 hydrochloride. The availability, purity, and offered quantities vary between suppliers. A summary of this information is presented in Table 1 for easy comparison. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Table 1: Commercial Suppliers of Barnidipine-d5

| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Pack Sizes |

| MedChemExpress | Barnidipine-d5 hydrochloride | HY-111165S | Not Specified | >98% | 1 mg |

| Achemtek | Barnidipine D5 | ARD181761D5 | 104713-75-9 (Unlabeled) | 98+% | Inquire for details |

| TargetMol | Barnidipine-d5 | TMIH-0107 | 104713-75-9 (Unlabeled) | >98% | 1 mg, 5 mg, 10 mg, 25 mg |

| Simson Pharma Limited | Barnidipine D5 | B400005 | 2771469-19-1 | Not Specified | Custom Synthesis |

| Simson Pharma Limited | Barnidipine-D5 Hydrochloride | B400001 | Not Specified | Not Specified | Custom Synthesis |

| Clearsynth | Barnidipine-d5 Hydrochloride | CS-O-06434 | 104757-53-1 (Unlabeled) | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Acanthus Research | Barnidipine-D5 | BAR-16-001 | 104713-75-9 (unlabeled) | Not Specified | Made to Order |

| Bertin Bioreagent | Barnidipine-d5 (hydrochloride) | 33609 | Not Specified | Not Specified | 1 mg, 5 mg |

| Cayman Chemical | Barnidipine-d5 (hydrochloride) | 33609 | Not Specified | ≥98% | 1 mg, 5 mg |

| MedKoo Biosciences | Barnidipine-d5 HCl | 592864 | Not Specified | >98% | 1 mg, 5 mg |

Application as an Internal Standard in Bioanalysis

The primary and critical application of Barnidipine-d5 is as an internal standard (IS) for the quantitative analysis of Barnidipine in biological samples, most notably in human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like Barnidipine-d5 is the gold standard in quantitative mass spectrometry as it helps to correct for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.[1][2]

General Experimental Workflow

The general workflow for the quantification of Barnidipine in a biological matrix using Barnidipine-d5 as an internal standard is depicted in the following diagram.

Caption: Workflow for Barnidipine quantification using Barnidipine-d5 as an IS.

Detailed Experimental Protocol: LC-MS/MS Quantification of Barnidipine in Human Plasma

The following protocol is a representative method for the quantification of Barnidipine in human plasma using Barnidipine-d5 as an internal standard. This method is adapted from established bioanalytical procedures.[1]

Materials and Reagents

-

Barnidipine reference standard

-

Barnidipine-d5 internal standard

-

Human plasma (blank)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid

-

Ortho-phosphoric acid

-

Water (deionized or Milli-Q)

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elute Plexa)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Barnidipine and Barnidipine-d5 in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Barnidipine stock solution with a mixture of methanol and water to create working solutions for calibration curve standards and quality control samples.

-

Internal Standard Working Solution: Prepare a working solution of Barnidipine-d5 at an appropriate concentration.

-

Calibration Curve and QC Samples: Spike blank human plasma with the Barnidipine working solutions to prepare calibration standards at various concentrations (e.g., 5 pg/mL to 8000 pg/mL).[1] Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction)

-

Aliquot 500 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a clean tube.

-

Add 50 µL of the Barnidipine-d5 internal standard working solution to each sample (except for the blank matrix).

-

Vortex the samples.

-

Add 500 µL of 2% ortho-phosphoric acid in water and vortex again.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the prepared plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., methanol:water mixture).

-

Elute Barnidipine and Barnidipine-d5 from the cartridge using an organic solvent like acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).[4]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3]

-

Ionization Mode: Positive ion mode is generally used for Barnidipine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transitions for Barnidipine and Barnidipine-d5 need to be optimized.

Data Analysis

-

Integrate the chromatographic peaks for Barnidipine and Barnidipine-d5.

-

Calculate the peak area ratio of Barnidipine to Barnidipine-d5.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.[1]

-

Determine the concentration of Barnidipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker.[1] Its therapeutic effect is achieved by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure. The primary role of Barnidipine-d5 is not to interact with these signaling pathways but to serve as a stable, non-interfering internal standard for the accurate quantification of the active drug, Barnidipine. The following diagram illustrates the logical relationship in its application.

Caption: Role of Barnidipine vs. Barnidipine-d5.

References

- 1. sciex.com [sciex.com]

- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Barnidipine-d5: A Technical Guide to Certificate of Analysis Parameters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for Barnidipine-d5. Barnidipine-d5 is the deuterated analog of Barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] As a stable isotope-labeled internal standard, Barnidipine-d5 is crucial for the accurate quantification of Barnidipine in biological matrices during pharmacokinetic studies and clinical trials, typically utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Core Analytical Parameters

A Certificate of Analysis for Barnidipine-d5 provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative parameters and provide insight into the analytical methodologies employed.

Identity and Characterization

| Parameter | Typical Specification | Data |

| Chemical Name | 3-Methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | Conforms |

| Molecular Formula | C27H24D5N3O6 · HCl | C27H24D5N3O6 · HCl[1] |

| Molecular Weight | 533.0 g/mol | 533.0[1] |

| Isotopic Enrichment | ≥98% | ≥99% deuterated forms (d1-d5)[1] |

Purity and Impurity Profile

| Parameter | Method | Typical Specification |

| Purity (by HPLC) | RP-HPLC | ≥98%[3][5] |

| Purity (by NMR) | 1H-NMR | Conforms to structure |

| Related Substances | LC-MS/MS | Report individual and total impurities |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a CoA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

LC-MS/MS is the primary technique for both establishing the purity of Barnidipine-d5 and for its use as an internal standard in quantifying Barnidipine.

Sample Preparation: Barnidipine-d5 is typically dissolved in an appropriate organic solvent, such as methanol (B129727), to create a stock solution.[6] For use as an internal standard, this stock solution is further diluted and spiked into biological samples (e.g., human plasma) prior to extraction.[7]

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Phenomenex C18 (50 x 4.6 mm, 5 µm) or a Thermo Scientific Syncronis C18 (3 x 100 mm, 5 µm), is commonly used for separation.[6][8]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[6][8]

-

Flow Rate: Typical flow rates range from 0.300 mL/min to 0.500 mL/min.[7][8]

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode is used, or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[7][8]

-

Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is utilized for high selectivity and sensitivity.[6][7] The precursor ion (Q1) and a specific product ion (Q3) are monitored. For Barnidipine-d5, the Q1 mass-to-charge ratio (m/z) is 497.2, and a common Q3 transition is 315.1.[7]

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Barnidipine | 492.2 | 315.1 | 100 | 10 | 34 | 12 |

| Barnidipine-d5 | 497.2 | 315.1 | 100 | 10 | 34 | 12 |

| Table adapted from SCIEX technical note.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of Barnidipine-d5 and to ensure the deuteration is at the specified positions (the phenyl ring). The absence of signals corresponding to the phenyl protons in the ¹H-NMR spectrum and the altered splitting patterns in the ¹³C-NMR spectrum confirm the isotopic labeling.

Visualizations

Analytical Workflow for Quantification of Barnidipine using Barnidipine-d5

Caption: Workflow for the bioanalysis of Barnidipine.

Metabolic Pathways of Barnidipine

While Barnidipine-d5 itself is not metabolized, understanding the metabolic fate of the parent drug, Barnidipine, is crucial in drug development. The primary metabolic pathways for Barnidipine in humans have been identified.[9]

Caption: Primary metabolic pathways of Barnidipine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. achemtek.com [achemtek.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. sciex.com [sciex.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of Barnidipine-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Barnidipine-d5, a deuterated analog of the calcium channel blocker Barnidipine. It details the methodologies used to assess its isotopic purity and enrichment, crucial parameters for its application as an internal standard in quantitative bioanalysis.

Barnidipine-d5 is primarily utilized as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based quantification of Barnidipine in biological matrices.[1][2] The accuracy of pharmacokinetic and drug metabolism studies hinges on the precise characterization of the IS.[3] The presence of unlabeled (d0) or insufficiently labeled species can interfere with the accurate measurement of the native analyte, compromising the reliability of the results.[3] Therefore, rigorous assessment of isotopic purity is a mandatory step in bioanalytical method validation.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity and enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] These methods provide complementary information to ensure the quality and suitability of the stable isotope-labeled (SIL) standard.

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can distinguish between the different isotopologues of Barnidipine (d0 to d5), allowing for the calculation of their relative abundances. This technique is highly sensitive, requiring only small sample amounts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of isotopic labels within a molecule. For Barnidipine-d5, ¹H NMR (Proton NMR) can be used to confirm the absence of protons at the specific sites of deuteration. ²H NMR (Deuterium NMR) can directly detect the deuterium (B1214612) atoms, confirming their presence and location. While less sensitive than MS and requiring larger sample quantities, NMR is a powerful, non-destructive technique for structural confirmation.

Quantitative Data on Isotopic Distribution

The isotopic purity of a deuterated standard is determined by the relative abundance of the desired fully deuterated species (d5) compared to the unlabeled (d0) and partially deuterated (d1-d4) species. The following table presents representative isotopic distribution data for a hypothetical batch of Barnidipine-d5 as determined by High-Resolution Mass Spectrometry.

| Isotopologue | Description | Relative Abundance (%) |

| d0 | Unlabeled Barnidipine | 0.1 |

| d1 | Barnidipine + 1 Deuterium | 0.2 |

| d2 | Barnidipine + 2 Deuterium | 0.5 |

| d3 | Barnidipine + 3 Deuterium | 1.8 |

| d4 | Barnidipine + 4 Deuterium | 3.3 |

| d5 | Fully Labeled Barnidipine | 94.1 |

| Total Isotopic Purity | (Sum of d1-d5) | 99.9% |

| Isotopic Enrichment (d5) | (Contribution of d5) | 94.1% |

| Note: Data is illustrative. Actual isotopic distribution may vary by synthesis batch and manufacturer. The total isotopic purity represents the percentage of all deuterated species, while isotopic enrichment refers specifically to the percentage of the target d5 species. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of isotopic purity.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic distribution of Barnidipine-d5.

-

Sample Preparation:

-

Prepare a stock solution of Barnidipine-d5 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Create a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase solvent.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Rationale: Chromatographic separation ensures that the isotopic distribution is measured for the peak of interest, free from interference from impurities or co-eluting compounds.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 490-505 to cover the [M+H]⁺ ions for all expected isotopologues (unlabeled Barnidipine C₂₇H₂₉N₃O₆ has m/z 492.21; Barnidipine-d5 C₂₇H₂₄D₅N₃O₆ has m/z 497.24).

-

Resolution: Set to >60,000 to resolve the isotopic peaks.

-

Data Acquisition: Acquire data across the chromatographic peak.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the Barnidipine-d5 chromatographic peak.

-

Identify the peak corresponding to the monoisotopic mass of each isotopologue ([M+H]⁺).

-

Integrate the peak areas for each isotopologue (d0 through d5).

-

Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopologue peak areas.

-

Protocol 2: Isotopic Labeling Confirmation by ¹H NMR

This protocol verifies the location of the deuterium labels by observing the absence of corresponding proton signals.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Barnidipine-d5.

-

Dissolve the sample in a deuterated NMR solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube.

-

-

NMR Spectroscopy Conditions:

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Experiment: Standard ¹H (proton) NMR acquisition.

-

Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum of Barnidipine-d5 with the spectrum of an unlabeled Barnidipine standard.

-

Confirm the significant reduction or complete absence of proton signals at the chemical shifts corresponding to the deuterated positions.

-

Integrate the remaining proton signals to confirm the structural integrity of the rest of the molecule.

-

Visualizing Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of experimental procedures and the drug's mechanism of action.

Caption: General workflow for determining isotopic purity by LC-HRMS.

References

An In-Depth Technical Guide to the Solubility of Barnidipine-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Barnidipine-d5. While specific quantitative solubility data for the deuterated form is limited in public literature, this document presents extensive data for the parent compound, Barnidipine, which serves as a critical reference due to their structural similarity. Barnidipine-d5, a deuterated analog of Barnidipine, is primarily utilized as an internal standard for quantification in mass spectrometry-based assays. The physical properties, including solubility, are expected to be very similar to the non-deuterated form.

Barnidipine is a potent dihydropyridine (B1217469) L-type calcium channel blocker used as an antihypertensive agent.[1][2] Its therapeutic effect is achieved by reducing peripheral vascular resistance through vasodilation.[3][4] Understanding its solubility in various organic solvents is crucial for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data

The following table summarizes the equilibrium mole fraction solubility of Barnidipine in seventeen organic solvents at 298.15 K (25 °C), as determined by the shake-flask method.[5] The data reveals that Barnidipine, a Biopharmaceutical Classification System (BCS) Class II drug, exhibits higher solubility in polar organic solvents. The highest solubility is observed in N,N-Dimethylformamide (DMF), acetic acid, and diethylene glycol monoethyl ether (DEGME). Generally, solubility is greater in solvents with shorter carbon chains and higher polarity.

| Solvent | Mole Fraction (x) at 298.15 K |

| N,N-Dimethylformamide (DMF) | 6.67 x 10⁻² |

| Acetic Acid | 5.81 x 10⁻² |

| Diethylene glycol monoethyl ether (DEGME) | 4.11 x 10⁻² |

| Methanol | 3.89 x 10⁻² |

| Acetophenone | 3.61 x 10⁻² |

| Ethanol | 1.87 x 10⁻² |

| 1-Pentanol | 1.06 x 10⁻² |

| 1-Octanol | 9.75 x 10⁻³ |

| 1,2-Dichloroethane | 7.91 x 10⁻³ |

| Acetonitrile | 6.25 x 10⁻³ |

| Acetone | 6.17 x 10⁻³ |

| 1,4-Dioxane | 2.35 x 10⁻³ |

| Water | 1.42 x 10⁻⁵ |

| Ethyl Acetate | 7.82 x 10⁻⁴ |

| Chlorobenzene | 1.27 x 10⁻⁴ |

| Benzene | 5.56 x 10⁻⁵ |

| Isopropyl Myristate | 5.02 x 10⁻⁵ |

Data sourced from Peña-Fernandez et al., 2023.

Qualitative assessments for Barnidipine-d5 hydrochloride specifically list it as soluble in Dimethyl Sulfoxide (DMSO).

Experimental Protocols

The quantitative data presented above was obtained using the classical and highly reliable saturation shake-flask method. This technique is considered a gold standard for determining the thermodynamic equilibrium solubility of a compound.

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation : Add an excess amount of the solid compound (Barnidipine) to a sealed flask or vial containing a known volume of the selected organic solvent. Ensuring an excess of the solid is crucial for achieving a saturated solution in equilibrium with the undissolved solid phase.

-

Equilibration : Place the sealed flasks in a thermostatically controlled bath set to the desired temperature (e.g., 298.15 K). Agitate the flasks using a mechanical shaker for a prolonged period (e.g., 72 hours) to ensure that solid-liquid equilibrium is reached. The system should be periodically checked to confirm that equilibrium has been established.

-

Phase Separation : After equilibration, cease agitation and allow the suspension to settle for a sufficient time to permit the sedimentation of undissolved solid particles. To separate the saturated supernatant from the excess solid, withdraw an aliquot of the clear supernatant using a syringe fitted with a suitable filter (e.g., a PTFE or membrane filter with a pore size of 0.45 µm).

-

Dilution : Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification : Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UV-spectrophotometry. The concentration is determined by comparing the sample's absorbance to a previously established calibration curve of the compound in the same solvent.

-

Calculation : Convert the measured concentration into the desired units, such as mole fraction, using the density of the solutions and the molecular weights of the solute and solvent.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Mechanism of action pathway for Barnidipine as a calcium channel blocker.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]

- 4. Barnidipine, a long-acting slow onset calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubilidad y parámetros de solubilidad del barnidipino en diferentes disolventes puros [scielo.isciii.es]

Unveiling the Isotopic Distinction: A Technical Guide to Barnidipine and Barnidipine-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core structural differences between the L-type calcium channel blocker Barnidipine and its deuterated analogue, Barnidipine-d5. This document provides a comparative analysis of their physicochemical properties, outlines a detailed experimental protocol for the quantification of Barnidipine using Barnidipine-d5 as an internal standard, and visually represents their structural disparity.

Core Structural Difference: The Introduction of Deuterium (B1214612)

The fundamental structural difference between Barnidipine and Barnidipine-d5 lies in the isotopic substitution of five hydrogen atoms with deuterium atoms on the phenyl ring of the benzyl (B1604629) group. Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which imparts a greater atomic mass. This subtle yet significant alteration in mass can influence the physicochemical and metabolic properties of the molecule.

Quantitative Data Summary

The table below summarizes the key quantitative differences between Barnidipine and its deuterated form.

| Property | Barnidipine | Barnidipine-d5 | Barnidipine Hydrochloride | Barnidipine-d5 Hydrochloride |

| Molecular Formula | C₂₇H₂₉N₃O₆[1] | C₂₇H₂₄D₅N₃O₆[1][2] | C₂₇H₃₀ClN₃O₆ | C₂₇H₂₅D₅ClN₃O₆[3] |

| Molecular Weight | 491.54 g/mol | ~496.57 g/mol [1] | 528.0 g/mol | ~533.03 g/mol [3] |

| Isotopic Enrichment | Not Applicable | ≥98%[1] | Not Applicable | Not Applicable |

Structural Visualization

The following diagram, generated using the DOT language, visually depicts the structural difference between Barnidipine and Barnidipine-d5, highlighting the location of the five deuterium atoms on the phenyl ring.

Caption: Structural comparison of Barnidipine and Barnidipine-d5.

Experimental Protocol: Quantification of Barnidipine in Human Plasma using LC-MS/MS (B15284909)

This section details a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Barnidipine in human plasma, utilizing Barnidipine-d5 as an internal standard. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.[4]

Sample Preparation

-

Aliquot 500 µL of human plasma sample.

-

Add 50 µL of Barnidipine-d5 internal standard solution.

-

Vortex the mixture.

-

Add 500 µL of 2% ortho-phosphoric acid solution in water.

-

Condition a Bond Elute Plexa (1cc / 30mg) solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

-

Load the prepared plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water.

-

Wash the cartridge twice with 1 mL of 100% water.

-

Elute the sample with 1 mL of Acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.[4]

Chromatographic Conditions

-

System: ExionLC AD System

-

Column: Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm)

-

Mobile Phase: 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile

-

Elution Mode: Isocratic

-

Flow Rate: 500 µL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL[4]

Mass Spectrometric Conditions

-

System: SCIEX QTRAP 6500+ LC-MS/MS

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Curtain Gas: 30 psi

-

Ion Source Temperature: 600°C

-

Ion Source Gas 1 (GS1): 60 psi

-

Ion Source Gas 2 (GS2): 60 psi

-

Ion Spray Voltage: 3200 V

-

Dwell Time: 200 ms for all transitions[4]

Data Processing

-

Software: Analyst® software 1.6.3

-

Regression: 1/x² weighted linear regression to calculate concentrations.[4]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the quantification of Barnidipine in human plasma.

Caption: LC-MS/MS quantification workflow.

Conclusion

The primary structural difference between Barnidipine and Barnidipine-d5 is the selective replacement of five hydrogen atoms with deuterium on the benzyl group's phenyl ring. This isotopic labeling makes Barnidipine-d5 an ideal internal standard for highly sensitive and accurate quantification of Barnidipine in biological matrices, as detailed in the provided LC-MS/MS protocol. This technical guide provides researchers and drug development professionals with the foundational knowledge and a practical experimental framework for working with these two compounds.

References

A Technical Guide to the Pharmacokinetic Profile of Barnidipine in Animal Models and the Role of Barnidipine-d5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a detailed overview of the pharmacokinetic profile of the dihydropyridine (B1217469) calcium channel blocker, Barnidipine (B1667753), in key preclinical animal models. Direct pharmacokinetic studies on its deuterated isotopologue, Barnidipine-d5, are not available in published literature, as its primary application is as an internal standard for the precise quantification of Barnidipine in biological matrices.[1][2] This guide will therefore focus on the pharmacokinetics of the parent compound, Barnidipine, and detail the experimental protocols in which Barnidipine-d5 serves a critical analytical role.

Introduction to Barnidipine and the Role of Barnidipine-d5

Barnidipine is a potent, long-acting L-type calcium channel antagonist used in the treatment of hypertension.[3][4] It exhibits vasoselectivity and a gradual onset of action, which contributes to a favorable clinical profile, including a lack of reflex tachycardia.[3] Like many drugs, its development and clinical use rely on robust pharmacokinetic data to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Stable isotope-labeled compounds, such as Barnidipine-d5, are indispensable tools in modern bioanalysis.[2] Barnidipine-d5, which has five deuterium (B1214612) atoms replacing hydrogen atoms, is chemically identical to Barnidipine but has a higher molecular weight. This mass difference allows it to be distinguished by a mass spectrometer. In pharmacokinetic studies, a known quantity of Barnidipine-d5 is added to biological samples (e.g., plasma) during analysis. Because it behaves identically to the non-labeled drug during sample extraction and ionization, it serves as a perfect internal standard to correct for any sample loss or matrix effects, thereby ensuring highly accurate and precise quantification of Barnidipine.[1][2]

Pharmacokinetic Profile of Barnidipine in Animal Models

Pharmacokinetic studies of Barnidipine have been conducted in several species, most notably rats and dogs, to characterize its behavior in vivo before human trials. These studies reveal rapid absorption followed by extensive first-pass metabolism.[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Barnidipine hydrochloride following intravenous and oral administration in rats and dogs.

Table 1: Pharmacokinetic Parameters of Barnidipine in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | CL (L/h/kg) | AUC (ng·h/mL) | Bioavailability (%) |

| Intravenous | 1 | - | - | 0.6 | 5.2 | 194 | - |

| Oral | 3 | 19 | 0.3 | 1.4 | - | 37 | 11 |

| Oral | 10 | 116 | 0.3 | 1.7 | - | 290 | 18 |

Data sourced from Teramura et al., 1995.[1][5]

Table 2: Pharmacokinetic Parameters of Barnidipine in Dogs

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | CL (L/h/kg) | AUC (ng·h/mL) | Bioavailability (%) |

| Intravenous | 0.3 | - | - | 4.1 | 3.3 | 91 | - |

| Oral | 1 | 4 | 0.4 | 3.6 | - | 11 | 6 |

| Oral | 3 | 24 | 0.3 | 4.3 | - | 77 | 9 |

Data sourced from Teramura et al., 1995.[1][5]

Key Observations:

-

High Clearance: In both rats and dogs, the blood clearance rate was high, approaching the hepatic blood flow of each species.[5] This suggests efficient extraction and metabolism by the liver.

-

Rapid Absorption: Following oral administration, Barnidipine was rapidly absorbed, with time to maximum plasma concentration (Tmax) occurring within 0.3-0.4 hours in both species.[1][5]

-

Low Bioavailability & Non-Linearity: The absolute bioavailability was low in both rats (11-18%) and dogs (6-9%), indicating significant first-pass metabolism.[1][5] Furthermore, the Cmax and AUC increased disproportionately with the dose, demonstrating non-linear pharmacokinetics.[1]

-

Extensive Metabolism: Studies have shown that Barnidipine is extensively metabolized, with virtually no unchanged drug found in the excreta.[1][6] The primary metabolic pathways include N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring to its pyridine (B92270) form.[6][7]

Experimental Protocols

The following section details a representative methodology for a pharmacokinetic study of Barnidipine in an animal model, incorporating the use of Barnidipine-d5 as an internal standard.

Animal Dosing and Sampling Protocol

-

Animal Model: Male Sprague-Dawley rats and Beagle dogs are commonly used.[1][5] Animals are fasted overnight prior to drug administration.

-

Drug Formulation: For oral administration, Barnidipine hydrochloride is typically dissolved or suspended in a suitable vehicle like a 0.5% methylcellulose (B11928114) solution. For intravenous administration, it is dissolved in a saline solution, potentially with a co-solvent to ensure solubility.

-

Administration:

-

Blood Sampling: Blood samples (approx. 0.2-0.5 mL) are collected from a cannulated artery or vein (e.g., jugular vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: The blood samples are immediately centrifuged (e.g., at 3,000 rpm for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification

-

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (Barnidipine-d5 in methanol).

-

Add a basifying agent (e.g., sodium carbonate solution) and an extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for several minutes to ensure thorough extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase solution for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

-

Column: A reverse-phase column, such as a C18 column (e.g., Thermo Scientific Syncronis C18).[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol (B129727) or acetonitrile).[8]

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[8][9]

-

-

Mass Spectrometric Detection:

-

System: A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8][9]

-

Mode: Operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[8]

-

Transitions: Specific precursor-to-product ion transitions are monitored for both Barnidipine and the internal standard, Barnidipine-d5.

-

Visualized Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the typical workflow for a preclinical pharmacokinetic study and the major metabolic pathways of Barnidipine.

Caption: Workflow for a preclinical pharmacokinetic study.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Barnidipine using Barnidipine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[1][2][3] It exhibits high affinity and selectivity for L-type calcium channels in the vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] Due to its high lipophilicity and efficacy at low plasma concentrations, a highly sensitive and selective analytical method is required for pharmacokinetic studies and clinical monitoring.[1] This document provides detailed protocols for the quantitative analysis of Barnidipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Barnidipine-d5 as a stable isotope-labeled internal standard.[6][7][8]

Mechanism of Action: L-type Calcium Channel Blockade

Barnidipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[5] This inhibition of calcium entry prevents the activation of contractile proteins, resulting in muscle relaxation and vasodilation.[4][5] The subsequent reduction in peripheral vascular resistance leads to a decrease in blood pressure.[4][5]

References

- 1. Scientific Poster: Sensitive LC/MS/MS method for the analysis of Barnidipine at sub-picogram level in human plasma | Thermo Fisher Scientific - US [thermofisher.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Barnidipine, a long-acting slow onset calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]

- 6. medkoo.com [medkoo.com]

- 7. sciex.com [sciex.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Barnidipine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Barnidipine (B1667753) in human plasma. Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used for treating hypertension.[1][2] Due to its low therapeutic dosage, plasma concentrations are extremely low, necessitating a highly sensitive analytical method for pharmacokinetic studies.[1][3] This protocol employs liquid-liquid extraction for sample cleanup and utilizes a stable isotope-labeled internal standard (Barnidipine-d5) to ensure accuracy and precision. The method is suitable for high-throughput bioanalysis in a regulated laboratory setting.

Introduction

Barnidipine is a potent, long-acting calcium antagonist with high affinity for the calcium channels in the smooth muscle cells of vascular walls.[4] Its pharmacokinetic profile is characterized by extensive first-pass metabolism, leading to very low plasma concentrations of the parent drug. Therefore, a bioanalytical method with high sensitivity and selectivity is crucial for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the required sensitivity and specificity for quantifying low-level analytes in complex biological matrices like plasma. This document provides a comprehensive protocol for method development, sample preparation, and analysis of Barnidipine.

Experimental Protocols

Chemicals and Reagents

-

Barnidipine hydrochloride reference standard (Sigma Aldrich or equivalent)

-

Barnidipine-d5 HCl internal standard (IS) (MedKoo Biosciences or equivalent)

-

HPLC-grade Methanol (B129727) (Merck or equivalent)

-

HPLC-grade Acetonitrile (Merck or equivalent)

-

Formic acid, LC-MS grade (Merck or equivalent)

-

Ultrapure water (Milli-Q® system or equivalent)

-

Drug-free human plasma (sourced from an accredited biobank)

-

Extraction Solvent (e.g., Methyl tert-butyl ether or a suitable alternative)

Standard and Sample Preparation

2.2.1. Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Barnidipine HCl and Barnidipine-d5 HCl in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Barnidipine stock solution in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Barnidipine-d5 stock solution with 50:50 (v/v) methanol:water to a final concentration (e.g., 10 ng/mL).

2.2.2. Calibration Curve and Quality Control Samples

-

Spike appropriate amounts of the Barnidipine working solutions into blank human plasma to prepare CC standards. A typical concentration range could be 0.5 pg/mL to 250.0 pg/mL.

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LLOQ), Medium (MQC), and High (HQC).

Sample Extraction Protocol (Liquid-Liquid Extraction)

-

Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a polypropylene (B1209903) tube.

-

Add 50 µL of the IS working solution to each tube (except for the blank matrix) and vortex briefly.

-

Add a predetermined volume of extraction buffer/solution.

-

Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., 1 mL of Methyl tert-butyl ether).

-

Vortex mix for 5-10 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 150 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Method

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Barnidipine.

Liquid Chromatography Conditions